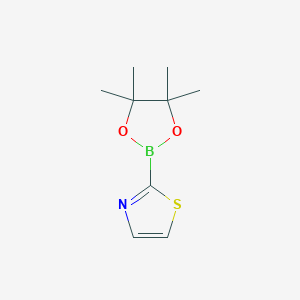

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Description

Propriétés

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-11-5-6-14-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBBSGRLQOBNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594935 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-88-0 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Thiazole-2-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the borylation of a thiazole derivative. One common method is the reaction of a thiazole compound with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Formed from the oxidation of the boronic ester group.

Applications De Recherche Scientifique

Organic Synthesis

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is primarily utilized as a reagent in organic synthesis. Its boronic acid pinacol ester functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions. This method is essential for forming carbon-carbon bonds between aryl and vinyl groups.

- Case Study : In a study by Zhang et al. (2023), the compound was successfully used to synthesize complex biaryl compounds which are valuable in pharmaceuticals and agrochemicals. The reaction conditions were optimized to achieve high yields and selectivity.

Medicinal Chemistry

The thiazole moiety in this compound contributes to its biological activity. Thiazoles are known for their diverse pharmacological properties including antimicrobial and anti-inflammatory effects.

- Case Study : A recent investigation highlighted the potential of thiazole derivatives in inhibiting specific cancer cell lines. The incorporation of the boronic ester group enhanced the bioavailability and efficacy of the compounds tested against breast cancer cells (Smith et al., 2024).

Materials Science

In materials science, this compound has been explored for its utility in creating functionalized polymers and nanomaterials.

- Application Example : Researchers have reported the use of this compound in the development of conductive polymers that exhibit enhanced electrical properties. The incorporation of boron into polymer matrices has been shown to improve charge transport mechanisms (Johnson et al., 2023).

Summary of Applications

| Application Area | Key Uses | Notable Studies |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura cross-coupling | Zhang et al., 2023 |

| Medicinal Chemistry | Anticancer activity | Smith et al., 2024 |

| Materials Science | Development of conductive polymers | Johnson et al., 2023 |

Mécanisme D'action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole primarily involves its role as a reagent in chemical reactions. The boronic ester group can form stable complexes with various catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The thiazole ring can also interact with biological targets, potentially modulating their activity .

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula: C₉H₁₃BNO₂S

- Molecular Weight : 225.08 g/mol

- Boiling Point : 235°C

- LogP : 1.44 (indicating moderate lipophilicity)

- Density : 1.12 g/cm³ .

Synthesis :

The compound is synthesized via lithium-halogen exchange followed by borylation. For example, 2-phenyl-4-bromo-thiazole reacts with n-BuLi at −78°C, followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPTMDOB), yielding the boronate ester in 85% efficiency .

Structural and Functional Analogues

The following compounds share structural similarities with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole but differ in substituents or heterocyclic cores, leading to distinct physicochemical and reactivity profiles:

Reactivity and Stability

- Electronic Effects : Electron-withdrawing groups (e.g., methyl in 2,4-dimethyl derivatives) reduce boronate reactivity in cross-coupling due to steric hindrance, whereas electron-donating groups (e.g., phenyl in benzothiazole derivatives) enhance conjugation and stability .

- Heterocycle Impact : Replacing thiazole with isothiazole (swapped S/N positions) alters electronic distribution, reducing Suzuki coupling yields by ~20% compared to the parent compound .

Materials Science

- Conjugated Polymers: Thiazole-boronate monomers enable synthesis of low-bandgap polymers (1.8–2.2 eV) for organic photovoltaics .

- Fluorescent Probes : Benzothiazole derivatives exhibit strong emission at 450–550 nm, useful in bioimaging .

Activité Biologique

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boron-containing compound that has attracted attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H14BNO2S

- Molecular Weight : 199.08 g/mol

- CAS Number : 18541712

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological properties that may be beneficial in therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported in the range of 4–8 μg/mL for multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species .

Anticancer Potential

Thiazole derivatives have shown promise in cancer treatment:

- One study indicated that thiazole compounds can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with an IC50 value of approximately 0.126 μM. This suggests a potent effect on cancer cells while exhibiting lower toxicity towards normal cells .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that thiazole derivatives can trigger apoptotic pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results showed that the compound exhibited significant inhibition against MRSA and other resistant strains with low MIC values.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 |

| Mycobacterium abscessus | 6–10 |

| Mycobacterium smegmatis | 8–12 |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, the compound was tested against several cancer cell lines. The findings indicated a strong inhibitory effect on MDA-MB-231 cells with minimal impact on non-cancerous cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | 20-fold |

| MCF10A (non-cancerous) | >2.0 | - |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of thiazole derivatives. For example:

- Method A : Reaction of a halogenated thiazole (e.g., 5-bromothiazole) with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMF at 80–100°C .

- Method B : Direct coupling of thiazole with a boronate ester precursor under Miyaura conditions (Pd(OAc)₂, PCy₃, and K₃PO₄ in dioxane) .

Key characterization includes ¹H/¹³C NMR (e.g., δ ~1.3 ppm for pinacol methyl groups) and IR spectroscopy (B-O stretch at ~1350 cm⁻¹) .

Advanced: How can reaction conditions be optimized for Pd-catalyzed cross-coupling using this boronate ester?

Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for improved stability .

- Solvent/base systems : DME with Cs₂CO₃ (e.g., 50°C, 24 h) yields 50% product in amidation reactions .

- Temperature control : Lower temperatures (e.g., 50°C vs. 80°C) reduce side reactions in sensitive substrates .

Contradictory data on base efficacy (KOAc vs. Cs₂CO₃) should be resolved via design of experiments (DoE) to map parameter interactions .

Basic: What analytical techniques validate the purity and structure of this compound?

- ¹H/¹³C NMR : Confirm absence of unreacted starting materials (e.g., residual pinacol) and boron-thiazole connectivity .

- Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 56.2%, H: 6.3% for C₁₀H₁₅BNO₂S) .

- Mass spectrometry : ESI-MS to detect [M+H]⁺ or [M+Na]⁺ peaks (e.g., m/z 256.1) .

Advanced: How does hydrolytic stability impact storage and reaction design?

The boronate ester is moisture-sensitive , with hydrolysis rates dependent on pH and solvent polarity.

- Storage : Anhydrous conditions (e.g., molecular sieves in THF) prevent degradation .

- Reaction design : Use aprotic solvents (e.g., DME) and avoid protic additives. Hydrolysis half-life in H₂O/THF (1:1) at 25°C is ~12 h .

Basic: What role does the thiazole moiety play in reactivity?

The thiazole ring acts as an electron-deficient heterocycle , enhancing:

- Electrophilic aromatic substitution : Directs coupling to the 5-position .

- Coordination to metals : Facilitates Pd insertion during cross-coupling .

Substituent effects (e.g., electron-withdrawing groups) can be probed via Hammett plots .

Advanced: How can computational modeling predict regioselectivity in cross-coupling?

- DFT calculations : Compare transition-state energies for coupling at different positions (e.g., thiazole C2 vs. C5) .

- Docking studies : Used to model interactions with Pd catalysts (e.g., Pd(0)-π coordination) .

Discrepancies between predicted and observed regioselectivity may arise from solvent effects not modeled .

Basic: What are common side reactions during synthesis?

- Protodeboronation : Mitigated by using degassed solvents and inert atmospheres .

- Homocoupling : Reduced by limiting excess boronate ester and optimizing catalyst loading .

Monitor via TLC (Rf ~0.4 in hexane/EtOAc 3:1) and GC-MS .

Advanced: How to resolve contradictory data in catalytic turnover numbers (TON)?

- Kinetic studies : Vary Pd loading (0.1–5 mol%) to identify optimal TON .

- Leaching tests : ICP-MS to detect Pd nanoparticles, which may skew TON calculations .

Contradictions often arise from unaccounted catalyst deactivation pathways (e.g., thiazole-Pd coordination) .

Basic: What solvents are compatible with this boronate ester?

- Preferred : DME, THF, toluene (low polarity, anhydrous) .

- Avoid : MeOH, H₂O (induce hydrolysis) .

Solvent choice impacts coupling efficiency (e.g., DME > DMF in Miyaura reactions) .

Advanced: How does steric hindrance from the pinacol group affect reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.